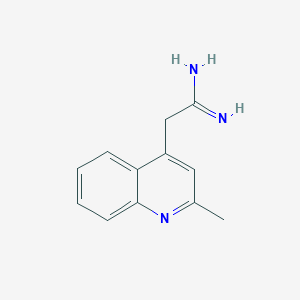

2-(2-Methylquinolin-4-yl)acetimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

2-(2-methylquinolin-4-yl)ethanimidamide |

InChI |

InChI=1S/C12H13N3/c1-8-6-9(7-12(13)14)10-4-2-3-5-11(10)15-8/h2-6H,7H2,1H3,(H3,13,14) |

InChI Key |

UHABVEPECAKMJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)CC(=N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 2 Methylquinolin 4 Yl Acetimidamide and Its Analogues

Direct Synthetic Routes to 2-(2-Methylquinolin-4-yl)acetimidamide

Direct synthetic routes to the title compound focus on the final steps of constructing the acetimidamide functional group from a suitable precursor already bearing the 2-methylquinoline (B7769805) core. These methods primarily involve the chemical transformation of a nitrile or related moiety.

The conversion of a nitrile, specifically 2-(2-methylquinolin-4-yl)acetonitrile, into the corresponding acetimidamide is a key transformation. The most established method for this conversion is the Pinner reaction. wikipedia.orgjk-sci.comsynarchive.com This reaction proceeds in two main stages: the formation of an intermediate imidate salt (a Pinner salt) followed by aminolysis to yield the desired amidine (imidamide). wikipedia.orgsynarchive.com

The process begins with the acid-catalyzed reaction of the nitrile with an alcohol, typically in an anhydrous solvent and in the presence of hydrogen chloride gas. nih.govgoogle.com This forms the alkyl imidate hydrochloride. Subsequent treatment of this intermediate with ammonia (B1221849) results in the displacement of the alkoxy group to form the acetimidamide hydrochloride salt. wikipedia.orgresearchgate.net Neutralization then provides the final product.

| Step | Reactants | Reagents | Intermediate/Product |

| 1 | 2-(2-methylquinolin-4-yl)acetonitrile, Alcohol (e.g., Ethanol) | Anhydrous HCl | Ethyl 2-(2-methylquinolin-4-yl)acetimidate hydrochloride (Pinner Salt) |

| 2 | Ethyl 2-(2-methylquinolin-4-yl)acetimidate hydrochloride | Ammonia (NH₃) | This compound |

This interactive table outlines the general steps of the Pinner reaction for the synthesis of the title compound.

Alternative modern approaches for amidation can involve metal-catalyzed hydration of nitriles to amides, although stopping the reaction at the amide stage before further hydrolysis can be challenging. researchgate.netchemistrysteps.com Direct conversion from nitriles to amidines can also be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) followed by treatment with an amine source, though this is less common than the Pinner methodology.

The synthesis of the primary precursor, 2-(2-methylquinolin-4-yl)acetonitrile, is a critical step. This intermediate can be prepared through various pathways. One common method involves the nucleophilic substitution of a halogen at the 4-position of the quinoline (B57606) ring. For instance, 4-chloro-2-methylquinoline can be reacted with sodium cyanide in a suitable solvent to yield the desired acetonitrile derivative. The 4-chloro-2-methylquinoline itself is typically synthesized from 4-hydroxy-2-methylquinoline.

Another potential route starts from quinoline-4-carboxylic acids, which can be synthesized via the Doebner reaction. The carboxylic acid can be converted to an amide, which is then dehydrated using agents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA) to furnish the nitrile. mdpi.com

Synthesis of the 2-Methylquinoline Core

The formation of the 2-methylquinoline heterocyclic system is the foundational part of the synthesis. Several classic named reactions are employed to construct this bicyclic aromatic core from simpler acyclic or monocyclic precursors.

The Friedländer synthesis is a straightforward and widely used method for preparing quinolines. acs.orgwikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH₂ group adjacent to a carbonyl). wikipedia.orgnih.gov To synthesize a 2-methylquinoline derivative, a 2-aminoaryl ketone such as 2-aminoacetophenone is typically reacted with a compound containing an activated methylene (B1212753) group. The reaction is catalyzed by either acid or base. wikipedia.org

| 2-Aminoaryl Carbonyl | Methylene Component | Catalyst | Product Type |

| 2-Aminoacetophenone | Acetaldehyde | Acid or Base | 2-Methylquinoline |

| 2-Aminobenzaldehyde | Acetone | Acid or Base | 2-Methylquinoline |

This interactive table illustrates reactant combinations for the Friedländer synthesis of the 2-methylquinoline core.

The reaction proceeds via an initial aldol condensation followed by cyclization and dehydration to form the quinoline ring system. wikipedia.org The versatility of the Friedländer synthesis allows for the preparation of a wide array of substituted quinolines by varying the starting materials. acs.orgresearchgate.net

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to produce quinoline-4-carboxylic acids. iipseries.orgwikipedia.orgresearchgate.net For the synthesis of a 2-methylquinoline derivative, aniline, acetaldehyde, and pyruvic acid would be the reactants. The reaction typically proceeds in a protic solvent like ethanol.

The resulting 2-methylquinoline-4-carboxylic acid serves as a versatile intermediate. nih.gov As mentioned previously, the carboxylic acid group at the 4-position can be chemically modified. For instance, it can be converted into a chloromethyl or bromomethyl group, which can then be cyanated to produce the 2-(2-methylquinolin-4-yl)acetonitrile precursor required for the final imidamide formation.

Several other classical condensation reactions are fundamental to quinoline synthesis.

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis and is one of the most common methods for preparing 2-methylquinolines. wikipedia.orgnih.govsynarchive.com It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgacs.org For the synthesis of 2-methylquinoline, aniline is reacted with crotonaldehyde, often under strong acidic conditions. The reaction mechanism is complex but is thought to involve Michael addition followed by cyclization and oxidation. wikipedia.orgquimicaorganica.org

Skraup Synthesis: The archetypal Skraup reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to produce quinoline itself. wikipedia.orgpharmaguideline.comorganicreactions.org By using α,β-unsaturated aldehydes or ketones in place of glycerol, substituted quinolines can be obtained in a manner similar to the Doebner-von Miller reaction. organicreactions.org

Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline with a β-diketone. drugfuture.comwikipedia.orgslideshare.net The reaction forms a Schiff base intermediate, which then undergoes cyclization and dehydration to yield a 2,4-disubstituted quinoline. iipseries.orgwikipedia.org

Conrad-Limpach Synthesis: This reaction involves the condensation of anilines with β-ketoesters. synarchive.comwikipedia.org Depending on the reaction temperature, it can yield either 4-hydroxyquinolines (at lower temperatures followed by thermal cyclization) or 2-hydroxyquinolines (at higher temperatures). wikipedia.orgjptcp.comquimicaorganica.org The 4-hydroxy-2-methylquinoline produced can be converted to 4-chloro-2-methylquinoline, a key precursor for introducing the acetonitrile side chain. nih.gov

| Reaction Name | Key Reactants | Key Product Type |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Substituted Quinolines |

| Skraup | Aniline, Glycerol, Oxidizing Agent | Quinoline (unsubstituted) |

| Combes | Aniline, β-Diketone | 2,4-Disubstituted Quinolines |

| Conrad-Limpach | Aniline, β-Ketoester | 2- or 4-Hydroxyquinolines |

This interactive table summarizes major cyclization and condensation reactions for quinoline ring formation.

Derivatization Strategies for Structural Modification and Analog Synthesis

The structural framework of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of analogues. These modifications can be broadly categorized into derivatization of the quinoline ring system and alterations to the acetimidamide side chain.

Chemical Modifications at the Quinoline Ring System

The quinoline ring is a versatile scaffold that can be functionalized through various synthetic strategies. Classical methods for the synthesis of substituted quinolines often involve the condensation of aniline derivatives with ketones or aldehydes. interchim.fr More recent approaches have focused on the direct functionalization of the quinoline core.

One strategy involves the functionalization of C(sp3)–H bonds, such as those on the 2-methyl group. A metal-free tandem cyclization strategy has been developed to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines. interchim.frmdpi.comresearchgate.netacs.org This method allows for the activation of C(sp3)–H bonds and the formation of new C–C and C–N bonds under mild conditions, offering an environmentally friendly route to medicinally valuable quinolines. interchim.frmdpi.comresearchgate.netacs.org

Electrophilic substitution reactions on the quinoline ring typically occur at the 5- and 8-positions of the benzene (B151609) portion of the ring system. nih.gov However, the presence of the nitrogen atom deactivates the ring, making alkylation and acylation challenging without the presence of electron-donating substituents. nih.gov Halogenation of the quinoline ring is another important modification. For instance, 3-haloquinolines can be synthesized through various methods, including the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like ICl, I2, and Br2. bohrium.com These halogenated derivatives serve as valuable intermediates for further structural elaboration. bohrium.com

Recent advancements have also highlighted the potential of C-H bond functionalization as a transformative strategy in modern synthetic chemistry for creating quinoline-based scaffolds. amrita.edu This approach allows for the precise and selective introduction of various functional groups, significantly expanding the chemical diversity of quinoline derivatives. amrita.edu

Table 1: Examples of Chemical Modifications at the Quinoline Ring System

| Modification Type | Reagents/Conditions | Position(s) Modified | Resulting Structure |

|---|---|---|---|

| C(sp3)-H Functionalization | 2-Styrylanilines, metal-free | 2-Methyl group | Functionalized 2-substituted quinoline |

| Electrophilic Halogenation | ICl, I2, Br2, NaHCO3, MeCN | 3-position | 3-Halo-2-methylquinoline derivative |

| Electrophilic Substitution | Nitrating/Sulfonating agents | 5- and 8-positions | 5- or 8-substituted quinoline derivative |

| Oxidation | Alkaline KMnO4 | Benzene ring | Pyridine-dicarboxylic acid |

| Reduction | Catalytic hydrogenation (e.g., H2/Pd) | Pyridine (B92270) ring | 1,2,3,4-Tetrahydroquinoline derivative |

Modifications of the Acetimidamide Side Chain

The acetimidamide side chain presents several opportunities for chemical modification to modulate the compound's properties. The amidine functional group is a key pharmacophore in many medicinal compounds. pressbooks.pub Strategies for its modification can be broadly categorized into alterations of the core amidine structure or its complete replacement with bioisosteres.

Direct modification of the acetimidamide group can be achieved through N-alkylation or N-arylation of the primary amine. This can be accomplished by reacting the acetimidamide with various alkyl or aryl halides. Furthermore, the amidine can be hydrolyzed under acidic or basic conditions to yield the corresponding acetamide (B32628) or carboxylic acid derivative, providing a route to a different class of compounds. sapub.org

Another sophisticated strategy is the use of bioisosteric replacement. nih.gov Bioisosteres are functional groups with similar physical or chemical properties that can be used to replace another functional group in a molecule. mdpi.com The amide bond, and by extension the amidine group, can be replaced by a variety of other functional groups to improve metabolic stability or alter binding interactions. mdpi.com Examples of amide/amidine bioisosteres include ketones, carbamates, ureas, esters, and triazoles. mdpi.com

The synthesis of amidine derivatives can be achieved through several routes. One common method is the condensation of a primary amine with N,N-dimethylacetamide dimethyl acetal. testbook.com The reaction conditions, such as temperature and solvent, can influence the product distribution between the desired acetamidine (B91507) and an imidate ester byproduct. testbook.com The addition of excess dimethylamine can suppress the formation of the imidate ester. testbook.com Another approach involves the hydroxylamine-mediated conversion of amino groups to amidines, which allows for efficient coupling with diverse nitriles. pressbooks.pub

Table 2: Potential Modifications of the Acetimidamide Side Chain

| Modification Type | General Reaction | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| N-Alkylation/Arylation | Nucleophilic substitution | Alkyl halides, Aryl halides | N-Substituted Acetimidamide |

| Hydrolysis | Acid or base-catalyzed hydrolysis | HCl, NaOH | Acetamide, Acetic Acid |

| Reduction | Reduction of the nitrile precursor | H2/Catalyst | Ethylamine side chain |

| Bioisosteric Replacement | Various synthetic routes | - | Ketone, Carbamate, Urea, Triazole |

Preparation of Hybrid Quinoline-Acetimidamide Scaffolds

Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units into a single molecule. researchgate.net This approach can lead to compounds with enhanced activity, improved selectivity, or a novel mechanism of action. The quinoline-acetimidamide scaffold can be coupled with various other bioactive moieties to create hybrid molecules.

For example, quinoline-based hybrids have been synthesized by coupling the quinoline nucleus with chalcones, sulfonamides, coumarins, and pyrazoles. sapub.orgresearchgate.netorganic-chemistry.orgnih.gov The synthesis of quinoline-sulfonamide hybrids, for instance, can be achieved through a two-step process involving the acylation of an aminoquinoline with a benzenesulfonyl chloride, followed by complexation with a metal acetate. nih.gov Similarly, quinoline-coumarin hybrids have been prepared via Ugi reactions involving quinoline-3-carbaldehyde, coumarin-3-carboxylic acid, amines, and isocyanides. organic-chemistry.org

These strategies can be adapted to prepare hybrid molecules incorporating the this compound scaffold. The primary amine of the acetimidamide group or a functional group introduced onto the quinoline ring could serve as an attachment point for the linker and the second pharmacophore.

Table 3: Examples of Hybrid Quinoline Scaffolds

| Hybrid Type | Second Pharmacophore | Linker Type | Potential Biological Activity |

|---|---|---|---|

| Quinoline-Chalcone | Chalcone | Aminoalkylsulphonamide | Antimalarial researchgate.net |

| Quinoline-Sulfonamide | Sulfonamide | Direct bond or linker | Antimicrobial, Anticancer sapub.orgnih.gov |

| Quinoline-Coumarin | Coumarin | Varied (Ugi reaction) | Anticancer organic-chemistry.org |

| Quinoline-Pyrimidine | Pyrimidine | Modified anilines | Antimalarial sapub.org |

| Quinoline-Imidazole | Imidazole | Alkyl chain | Antimalarial |

Mechanistic Investigations of Key Synthetic Reactions

Understanding the mechanisms of the reactions used to synthesize the quinoline core is essential for optimizing reaction conditions and controlling selectivity. Several classical named reactions are employed for the synthesis of quinolines, each with a distinct and well-studied mechanism.

Plausible Reaction Mechanisms for Quinoline Formation

The formation of the quinoline ring system can be achieved through several synthetic routes, with the Combes, Doebner-von Miller, and Friedländer syntheses being among the most prominent.

Combes Quinoline Synthesis: This method involves the acid-catalyzed reaction of an aniline with a β-diketone. pressbooks.pub

Enamine Formation: The reaction begins with the condensation of the aniline and the β-diketone to form an enamine intermediate, with the loss of a water molecule. mdpi.com

Cyclization: The enamine then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution. The protonated ketone carbonyl is attacked by the electron-rich aniline ring. pressbooks.pub This cyclization is the rate-determining step. pressbooks.pub

Dehydration: The resulting intermediate is then dehydrated to form the final substituted quinoline product. pressbooks.pubmdpi.com

Doebner-von Miller Reaction: This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds. The mechanism has been a subject of debate, but a fragmentation-recombination mechanism is supported by isotope scrambling experiments.

Michael Addition: The reaction is believed to start with a Michael-type addition of the aniline to the α,β-unsaturated carbonyl compound. nih.gov

Cyclization and Dehydration: The resulting intermediate undergoes cyclization followed by dehydration.

Oxidation: The final step is the oxidation of the dihydroquinoline intermediate to the aromatic quinoline. nih.gov The reaction is typically catalyzed by Brønsted or Lewis acids.

Friedländer Synthesis: This synthesis involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. nih.gov

Aldol Condensation: The reaction proceeds via an initial aldol-type condensation between the two starting materials.

Cyclization and Dehydration: This is followed by a cyclodehydration to form the quinoline ring. This method is particularly useful for preparing 2-substituted quinoline derivatives. nih.gov

Other important syntheses include the Skraup synthesis (aniline, glycerol, sulfuric acid, and an oxidizing agent) and the Pfitzinger synthesis (isatin with a carbonyl compound). nih.gov

Understanding Reaction Selectivity and Yield Optimization

The selectivity and yield of quinoline synthesis are influenced by a variety of factors, including the nature of the reactants, the catalyst used, and the reaction conditions.

Regioselectivity: In syntheses like the Combes reaction, where an unsymmetrical β-diketone is used, two different regioisomers can be formed. pressbooks.pub Studies have shown that the steric effects of the substituents on the diketone play a more significant role in the rate-determining electrophilic aromatic annulation step than in the initial nucleophilic addition. pressbooks.pub For example, increasing the bulk of the R group on the diketone can favor the formation of 2-substituted quinolines. pressbooks.pub The electronic properties of the aniline also influence the regioselectivity; methoxy-substituted anilines tend to yield 2-substituted products, while chloro- or fluoroanilines favor the 4-substituted regioisomer. pressbooks.pub

Catalyst and Reaction Conditions: The choice of catalyst is crucial for optimizing yield. While strong acids like sulfuric acid are traditionally used, modern methods employ a range of catalysts, including Lewis acids like tin tetrachloride and scandium(III) triflate, as well as heterogeneous catalysts. The development of metal-free synthetic routes is also a significant area of research, aiming for more environmentally friendly processes. interchim.frmdpi.comresearchgate.netacs.org Reaction conditions such as temperature and solvent also play a critical role. Microwave irradiation has been shown to accelerate some quinoline syntheses and improve yields. The use of "on-water" reaction conditions has also been explored as a green chemistry approach.

Yield Optimization: Optimizing the yield often involves a systematic study of reaction parameters. For example, in the electrophilic cyclization of N-(2-alkynyl)anilines to form 3-(phenylselenyl)quinoline, it was found that PhSeBr as the electrophile and NaHCO3 as the base in MeCN gave the best yield (74%), while other selenium sources or bases resulted in lower yields or complex reaction mixtures. bohrium.com Similarly, for the synthesis of quinolines via acceptorless dehydrogenative coupling, catalyst reusability and the potential for metal leaching are important considerations for sustainable production.

Catalytic Approaches in Quinoline and Acetimidamide Synthesis

The construction of the quinoline scaffold and the formation of the acetimidamide group are pivotal steps in the synthesis of this compound. Catalysis plays a central role in these transformations, offering efficient and selective pathways to these important chemical motifs.

The synthesis of quinoline and its derivatives has been significantly advanced by the use of transition metal catalysts. These catalysts facilitate a range of coupling reactions that enable the efficient construction of the quinoline ring system. Various metals, including palladium, copper, rhodium, cobalt, iron, and nickel, have been employed to catalyze these transformations. nih.govmdpi.comfrontiersin.orgias.ac.in

One of the prominent methods for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.goviipseries.org While this reaction can be catalyzed by acids or bases, metal catalysts have been shown to enhance its efficiency and scope. nih.govresearchgate.net

Metal-catalyzed reactions for quinoline synthesis often proceed through mechanisms such as C-H activation, cross-coupling, and oxidative annulation. mdpi.comias.ac.in For instance, rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters has been reported for the regioselective synthesis of quinoline carboxylates. mdpi.com Similarly, palladium-catalyzed oxidative cyclization of aryl allyl alcohol and aniline provides a route to quinoline derivatives under redox-neutral conditions. mdpi.com

Copper-catalyzed reactions have also been extensively studied. For example, a one-pot synthesis of substituted quinolines from anilines and aldehydes has been demonstrated using a copper catalyst, with molecular oxygen serving as the oxidant. ias.ac.in Nickel-catalyzed cyclization of 2-iodoanilines with alkynyl aryl ketones is another effective method for preparing 2,4-disubstituted quinolines. organic-chemistry.org

The choice of metal catalyst and reaction conditions can significantly influence the outcome of the synthesis, allowing for the preparation of a wide array of substituted quinolines.

Table 1: Examples of Metal-Catalyzed Reactions in Quinoline Synthesis

| Catalyst | Reactants | Reaction Type | Key Features |

| Rhodium | Aniline derivatives and alkynyl esters | Cyclization | Regioselective synthesis of quinoline carboxylates. mdpi.com |

| Palladium | Aryl allyl alcohol and aniline | Oxidative cyclization | Redox-neutral conditions, high yield. mdpi.com |

| Copper | Anilines and aldehydes | C-H functionalization/C-N and C-C bond formation | Use of molecular oxygen as an oxidant. ias.ac.in |

| Nickel | 2-Iodoanilines and alkynyl aryl ketones | Cyclization | Synthesis of 2,4-disubstituted quinolines. organic-chemistry.org |

| Cobalt | Anilines and alkynes | C-H activation/cyclization | Direct synthesis of a broad range of quinolines. organic-chemistry.org |

| Iron | Anilines, acetophenones, and DMSO | Metal-free catalysis (CH₃SO₃H as additive) | Synthesis under air. mdpi.com |

The synthesis of the acetimidamide functional group typically involves the reaction of a nitrile with an amine or the treatment of an amide with an aminating agent. Acid and base catalysis play a crucial role in facilitating these transformations.

One common method for the synthesis of N-substituted amidines is the Pinner reaction, which proceeds via the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ether hydrochloride, followed by reaction with an amine.

Alternatively, amidines can be synthesized from amides. For instance, the reaction of primary amines with N,N-dimethylacetamide dimethyl acetal can yield acetamidines. researchgate.net This reaction can be influenced by temperature, solvent, and the structure of the primary amine, sometimes leading to the formation of imidate esters as byproducts. researchgate.net The formation of the imidate ester can be suppressed by conducting the reaction in the presence of excess dimethylamine. researchgate.net

Base-catalyzed methods are also employed in amidine synthesis. For example, the direct condensation of carboxylic acids and amines to form amides, a precursor to amidines, can be catalyzed by bases. tifr.res.in The subsequent conversion of the amide to the amidine can be achieved through various methods, often requiring activation of the amide.

The synthesis of amidines can also be achieved through transamidation reactions, where one amide is converted into another. These reactions can be catalyzed by both acids and bases. researchgate.netmdpi.com For instance, hydrochloric acid has been used to catalyze the transamidation of formamide and acetamide with various amines. researchgate.net

Table 2: Catalytic Approaches in Amide and Amidine Synthesis

| Catalyst Type | Reaction | Reactants | Key Features |

| Acid | Pinner reaction | Nitrile, alcohol, then amine | Formation of an imino ether intermediate. |

| Acid | Transamidation | Formamide/Acetamide and amines | Metal-free conditions. researchgate.net |

| Base | Schotten-Baumann reaction | Acid chloride and amine | Formation of an amide precursor to amidines. tifr.res.incore.ac.uk |

| Lewis Acid | Amidation | Carboxylic acid and amine | Can be suppressed by basic molecules in the reaction mixture. researchgate.net |

| Organocatalyst | Amidation | Acyl imidazoles and anilines | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst. organic-chemistry.org |

Despite a comprehensive search for spectroscopic data on the chemical compound "this compound," no specific experimental or detailed theoretical data could be located in the available scientific literature. Consequently, the construction of an article with the detailed sections and data tables as requested in the prompt is not possible at this time.

The search for ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopic information, as well as synthetic procedures that would typically include such characterization data, did not yield any results for this specific molecule. While information on related quinoline derivatives is available, it does not provide the specific data points required to accurately and scientifically describe the spectroscopic and structural properties of this compound.

Therefore, the following article cannot be generated due to the absence of necessary scientific data.

Advanced Spectroscopic and Structural Elucidation of 2 2 Methylquinolin 4 Yl Acetimidamide

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structural features of a compound. Through various ionization and analysis techniques, it provides precise information on the mass-to-charge ratio of a molecule and its fragments.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. mdpi.com This precision allows for the determination of a molecule's elemental composition from its exact mass, as opposed to the nominal mass provided by low-resolution mass spectrometry. For 2-(2-Methylquinolin-4-yl)acetimidamide, with a molecular formula of C₁₂H₁₃N₃, the theoretical monoisotopic mass can be calculated with high precision.

An HRMS analysis would be expected to yield a measured mass that is very close to the theoretical value, typically within a few parts per million (ppm). This confirmation of the elemental formula is a critical first step in structural elucidation, ruling out other potential formulas that might have the same nominal mass. nih.gov

Table 1: HRMS Data for Exact Mass Determination of this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₃N₃ |

| Ion Formula | [C₁₂H₁₃N₃+H]⁺ |

| Theoretical Monoisotopic Mass (Da) | 199.11095 |

| Theoretical m/z of Ion (Da) | 200.11877 |

| Expected Mass Accuracy (ppm) | < 5 |

Electrospray Ionization (ESI) is a soft ionization technique particularly well-suited for polar and thermally labile molecules. nih.gov Given the presence of basic nitrogen atoms in both the quinoline (B57606) ring and the acetimidamide functional group, this compound is expected to ionize efficiently in positive ion mode to produce a protonated molecule, [M+H]⁺. mdpi.com

Tandem mass spectrometry (ESI-MS/MS) can be employed to further probe the structure. In this technique, the protonated parent ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. nih.gov The resulting fragmentation pattern provides valuable information about the molecule's connectivity. Plausible fragmentation pathways for the [M+H]⁺ ion of this compound would involve the cleavage of the side chain and fragmentation of the quinoline core.

Table 2: Proposed ESI-MS/MS Fragmentation of this compound

| m/z (Da) | Proposed Ion | Proposed Structure / Origin |

| 200.12 | [M+H]⁺ | Protonated Parent Molecule |

| 183.09 | [M+H-NH₃]⁺ | Loss of ammonia (B1221849) from the imidamide group |

| 157.08 | [C₁₁H₉N]⁺ | Cleavage of the acetimidamide side chain, resulting in a methylquinolin-methyl cation |

| 143.08 | [C₁₀H₉N]⁺ | Loss of the methyl group from the quinoline ring |

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds in a mixture, making it an excellent tool for assessing the purity of a substance. researchgate.net For a compound like this compound, which has polar N-H bonds, derivatization (e.g., silylation) may be necessary to increase its volatility and thermal stability for GC analysis. nih.gov

In a typical GC-MS analysis for purity, the sample is injected into the gas chromatograph, where components are separated based on their boiling points and interaction with the column's stationary phase. Each separated component then enters the mass spectrometer, which generates a mass spectrum. The purity of the target compound is determined by comparing the area of its corresponding peak in the chromatogram to the total area of all detected peaks. mdpi.com

Table 3: Illustrative GC-MS Purity Analysis Report

| Retention Time (min) | Peak Area | Area % | Identification |

| 15.21 | 992,500 | 99.25 | This compound |

| 11.45 | 5,000 | 0.50 | Impurity A |

| 18.03 | 2,500 | 0.25 | Impurity B |

| Total | 1,000,000 | 100.00 |

Single Crystal X-ray Diffraction (SCXRD) for Definitive Structural Characterization

Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail on molecular geometry, conformation, and the intricate network of intermolecular interactions that govern the crystal packing.

SCXRD analysis of a suitable single crystal of this compound would yield a detailed model of its molecular structure. This includes precise measurements of bond lengths, bond angles, and torsion angles. mdpi.com The data would confirm the expected planarity of the bicyclic quinoline ring system. Furthermore, it would reveal the specific conformation adopted by the molecule in the solid state, particularly the torsion angle describing the rotation of the acetimidamide group relative to the quinoline ring. The geometry of the acetimidamide group itself, including the C=N and C-N bond lengths, would provide insight into its electronic structure and potential for resonance.

Table 4: Expected Molecular Geometry Parameters from SCXRD Analysis

| Parameter | Bond/Angle | Expected Value |

| Bond Lengths (Å) | ||

| C=N (imidamide) | ~1.28 Å | |

| C-N (imidamide) | ~1.34 Å | |

| C-C (ring-side chain) | ~1.51 Å | |

| C-C (aromatic) | ~1.37 - 1.42 Å | |

| Bond Angles (°) | ||

| N-C-N (imidamide) | ~120° | |

| C-C-N (imidamide) | ~118° | |

| C-C-C (ring-side chain) | ~121° |

Beyond the structure of a single molecule, SCXRD elucidates how molecules arrange themselves in the crystal lattice. This packing is directed by a variety of non-covalent intermolecular interactions. nih.gov For this compound, the acetimidamide group is a potent hydrogen bond donor and acceptor, with both =NH and -NH₂ moieties. This would likely lead to the formation of robust hydrogen-bonding networks, such as dimers or extended chains, which are common motifs in crystal engineering. researchgate.net

Table 5: Potential Intermolecular Interactions in the Crystal Structure

| Interaction Type | Donor (D) - Acceptor (A) | Description |

| Hydrogen Bonding | N-H···N | The amino and imino groups of the acetimidamide function can form strong intermolecular hydrogen bonds, potentially creating dimers or chains. |

| π-π Stacking | Quinoline Ring ↔ Quinoline Ring | Parallel or offset stacking of the aromatic quinoline systems contributes to crystal stability. |

| C-H···π Interactions | C-H ↔ Quinoline Ring | Weaker interactions where aliphatic or aromatic C-H bonds interact with the π-electron cloud of the quinoline ring. |

Computational and Theoretical Chemistry Studies of 2 2 Methylquinolin 4 Yl Acetimidamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These calculations provide a theoretical framework for understanding the intrinsic properties of 2-(2-Methylquinolin-4-yl)acetimidamide.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.comajchem-a.com The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic nature of the molecule, while the LUMO is the orbital that tends to accept electrons, indicating its electrophilic character. researchgate.netyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.netajchem-a.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For quinoline-based compounds, FMO analysis helps in understanding their interaction mechanisms in biological systems. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Quinoline (B57606) Derivative

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: The values in this table are representative for a generic quinoline derivative and are intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) surface analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map uses a color-coded scheme to represent the electrostatic potential on the molecular surface. researchgate.net Regions of negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. researchgate.net Conversely, areas with positive potential, usually shown in blue, are electron-deficient and are prone to nucleophilic attack. researchgate.net For molecules containing heteroatoms like nitrogen and oxygen, such as this compound, the MEP surface would likely show negative potential around these atoms due to their high electronegativity and the presence of lone pairs of electrons, indicating them as potential sites for hydrogen bonding. chemrxiv.org

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity and stability. mdpi.comdergipark.org.tr These indices, calculated using DFT, include ionization potential (I), electron affinity (A), chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω). mdpi.comdergipark.org.tr Chemical hardness (η) indicates the resistance of a molecule to change its electron distribution, with harder molecules being less reactive. mdpi.com The chemical potential (µ) signifies the tendency of electrons to escape from the system. dergipark.org.tr The electrophilicity index (ω) measures the ability of a molecule to accept electrons. mdpi.commdpi.com These descriptors are crucial for comparing the reactivity of different compounds and understanding their reaction mechanisms. dergipark.org.tr

Table 2: Illustrative Global Reactivity Descriptors for a Quinoline Derivative

| Reactivity Descriptor | Formula | Value (eV) |

| Ionization Potential (I) | -EHOMO | 6.5 |

| Electron Affinity (A) | -ELUMO | 1.8 |

| Chemical Hardness (η) | (I - A) / 2 | 2.35 |

| Chemical Potential (µ) | -(I + A) / 2 | -4.15 |

| Electrophilicity Index (ω) | µ² / (2η) | 3.67 |

Note: These values are calculated based on the illustrative HOMO/LUMO energies in Table 1 and are for a generic quinoline derivative.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the behavior of molecules over time and their interactions with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein, to form a stable complex. nih.govnih.govresearchgate.net This technique is widely used in drug discovery to understand the binding modes and affinities of potential drug candidates. nih.govmdpi.com For quinoline-containing compounds, molecular docking studies have been employed to investigate their interactions with various biological targets. nih.govmdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the protein. nih.govresearchgate.net In the case of this compound, molecular docking could be used to predict its binding affinity and interaction patterns with specific enzymes or receptors, providing insights into its potential pharmacological activity. The quinoline ring can participate in π-π stacking interactions, while the acetimidamide group can act as a hydrogen bond donor and acceptor. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations serve as a "computational microscope," offering dynamic insights into the conformational behavior of molecules and their interactions with biological targets. escholarship.org For a molecule like this compound, MD simulations would be instrumental in understanding its flexibility, preferred conformations in various solvent environments, and the dynamics of its binding to a target protein.

In studies of related nitric oxide synthase inhibitors, MD simulations have been crucial in elucidating the binding modes. escholarship.orgnorthwestern.eduresearchgate.net These simulations can reveal key hydrogen bond patterns, electrostatic and hydrophobic interactions, and the role of water molecules in stabilizing the ligand-protein complex. escholarship.org For this compound, MD simulations could predict how the acetimidamide and methylquinoline moieties orient themselves within a binding pocket, providing a rationale for its potential biological activity. Such studies on similar quinoline derivatives have successfully elucidated complex stability and interdomain interactions, which are critical for biological function. nih.gov

Table 1: Representative Parameters for MD Simulation of a Quinoline-Based Inhibitor

| Parameter | Value/Setting |

|---|---|

| Force Field | AMBER, CHARMM |

| Solvent Model | TIP3P water |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100-200 ns |

Predictive Modeling of Adsorption Behaviors and Intermolecular Interactions

Predictive modeling of adsorption is critical for understanding how a compound might interact with surfaces, a key aspect in drug delivery and environmental science. For this compound, computational models could predict its adsorption onto various materials, such as activated carbon or biological membranes. These models often rely on quantum chemical calculations to determine the electronic properties of the molecule, which govern its interaction with surfaces.

Studies on the adsorption of quinoline and its derivatives have shown that intermolecular interactions, such as π-π stacking and hydrogen bonding, play a significant role. The quinoline ring, being an aromatic system, is prone to engaging in π-π interactions, while the acetimidamide group can act as both a hydrogen bond donor and acceptor. Predictive models can quantify the strength of these interactions and forecast the compound's adsorption behavior under different conditions.

Theoretical Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. nih.gov By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

For a class of compounds including this compound, a QSAR study would involve synthesizing a series of analogues with variations in their structure. The biological activity of these compounds would be experimentally determined, and then a QSAR model would be built using calculated molecular descriptors. These descriptors can be electronic, steric, or hydrophobic in nature. While specific QSAR models for this compound are not available, numerous studies on quinoline derivatives have successfully employed this approach to design novel therapeutic agents. nih.gov

Table 2: Common Descriptors Used in QSAR Modeling of Quinoline Derivatives

| Descriptor Type | Examples |

|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges |

| Steric | Molecular weight, Molecular volume, Surface area |

| Hydrophobic | LogP (octanol-water partition coefficient) |

Ligand-Based and Structure-Based Computational Design Approaches

In the absence of a known 3D structure of the biological target, ligand-based design approaches are invaluable. nih.gov These methods rely on the information from a set of known active molecules to develop a pharmacophore model, which represents the essential steric and electronic features required for biological activity. For this compound, a pharmacophore model could be developed based on its structure and the structures of other known inhibitors of a particular target. This model could then be used to virtually screen large compound libraries to identify new potential hits. bohrium.com

When the 3D structure of the target is available, structure-based design becomes a powerful tool. This approach involves docking the ligand into the active site of the target protein to predict its binding mode and affinity. For this compound, docking studies could reveal potential interactions with key amino acid residues, guiding further optimization of its structure to enhance binding.

Calculation of Physicochemical Descriptors for Research Design

The design of effective research studies heavily relies on an understanding of a compound's physicochemical properties. Computational methods provide a rapid and cost-effective way to estimate these properties. For this compound, a variety of descriptors can be calculated to predict its behavior in biological systems.

These descriptors, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) properties, are crucial for drug development. For instance, the octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which affects its membrane permeability and solubility. The topological polar surface area (TPSA) is another important descriptor that correlates with a drug's transport properties. The CAS number for this compound is 1526113-19-8. chemsrc.com Publicly available databases provide computed physicochemical properties for related compounds, which can serve as a reference. For instance, N-[2-(4-methylquinolin-2-yl)phenyl]acetamidine has a calculated molecular weight of 275.3 g/mol and an XLogP3 of 3.3. nih.gov

Table 3: Calculated Physicochemical Descriptors for a Representative Quinoline Derivative

| Descriptor | Predicted Value | Importance |

|---|---|---|

| Molecular Weight | 200-300 g/mol | Influences absorption and distribution |

| LogP | 2.0-4.0 | Affects solubility and membrane permeability |

| Topological Polar Surface Area (TPSA) | 50-70 Ų | Correlates with transport properties |

| Hydrogen Bond Donors | 1-2 | Influences binding and solubility |

| Hydrogen Bond Acceptors | 2-3 | Influences binding and solubility |

Biological Research and Mechanistic Investigations of 2 2 Methylquinolin 4 Yl Acetimidamide Derivatives

Target Identification and Validation Approaches

The initial step in characterizing the pharmacological profile of a compound is the identification and validation of its biological targets. For derivatives of 2-(2-Methylquinolin-4-yl)acetimidamide, research has pointed towards specific enzymes as key interaction partners.

Identification of Specific Protein Targets

Recent studies have identified nitric oxide synthases (NOS) as a primary target for acetimidamide derivatives of methylquinoline. Specifically, the compound N-[2-(4-methylquinolin-2-yl)phenyl]acetamidine has been identified as a potent dual inhibitor of both neuronal nitric oxide synthase (nNOS) and inducible nitric oxide synthase (iNOS). nih.govresearchgate.net These enzymes are often dysregulated in pathological conditions such as gliomas, making them a promising therapeutic target. nih.govresearchgate.net

Another area of investigation for related quinoline (B57606) structures involves the inhibition of tumor necrosis factor-alpha-converting enzyme (TACE). A derivative containing a 4-(2-methylquinolin-4-ylmethyl)phenyl group has been incorporated into beta-amino hydroxamic acid-based inhibitors of TACE. nih.gov This suggests that the 2-methylquinoline (B7769805) scaffold can be effectively utilized to target metalloproteinases.

Mechanistic Probes for Receptor-Ligand Interactions

Understanding the interaction between a compound and its receptor at a molecular level is crucial for drug design and optimization. For the dual nNOS/iNOS inhibitor, N-[2-(4-methylquinolin-2-yl)phenyl]acetamidine, its design was based on a hybridization strategy of known NOS inhibitors. This approach implies a binding mode that engages with key residues within the active site of both nNOS and iNOS, leading to their inhibition. nih.govresearchgate.net

Investigations into Cellular and Biochemical Mechanisms of Action

Following target identification, research efforts are directed towards understanding the downstream cellular and biochemical consequences of the compound's interaction with its target.

Elucidation of Molecular Pathways Affected by Compound Interaction

The inhibition of nNOS and iNOS by N-[2-(4-methylquinolin-2-yl)phenyl]acetamidine directly impacts nitric oxide (NO) signaling pathways. In the context of gliomas, where iNOS is often overexpressed, the reduction in NO production can mitigate the pro-tumoral effects of chronic inflammation and neo-vascularization. researchgate.net By inhibiting both nNOS and iNOS, this derivative can modulate the tumor microenvironment, which is critical for glioma growth and survival. researchgate.net

Modulation of Enzymatic Activities

The primary biochemical mechanism of action for N-[2-(4-methylquinolin-2-yl)phenyl]acetamidine is the direct inhibition of the enzymatic activity of nNOS and iNOS. nih.govresearchgate.net This leads to a reduction in the synthesis of nitric oxide from L-arginine.

For the TACE inhibitors incorporating a 4-(2-methylquinolin-4-ylmethyl)phenyl group, the mechanism involves the modulation of the catalytic activity of this zinc metalloproteinase. This derivative demonstrated potent inhibition of porcine TACE (p-TACE) and activity in human whole blood, indicating its ability to effectively engage with and modulate the enzyme's function. nih.gov

| Compound/Derivative Class | Target Enzyme(s) | Observed Effect |

| N-[2-(4-methylquinolin-2-yl)phenyl]acetamidine | Neuronal Nitric Oxide Synthase (nNOS), Inducible Nitric Oxide Synthase (iNOS) | Potent dual inhibition |

| Beta-amino hydroxamic acids with 4-(2-methylquinolin-4-ylmethyl)phenyl group | Tumor Necrosis Factor-alpha-Converting Enzyme (TACE) | Potent inhibition |

Exploration of Antiproliferative Mechanisms

The biological activity of these quinoline derivatives often translates into antiproliferative effects, particularly in cancer cell lines.

The dual nNOS/iNOS inhibitor, N-[2-(4-methylquinolin-2-yl)phenyl]acetamidine, has demonstrated significant antitumor activity against glioma. nih.govresearchgate.net This antiproliferative effect is a direct consequence of the inhibition of nitric oxide synthases, which play a crucial role in glioma progression. The compound has shown efficacy both as a monotherapy and in combination with the standard chemotherapy agent temozolomide. nih.govresearchgate.net

Other quinoline-based compounds have also been investigated for their antiproliferative activities. For instance, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, a related quinoline derivative, was found to be most active against nasopharyngeal carcinoma (NPC-TW01) cell lines. nih.gov Mechanistic studies revealed that this compound inhibited cell proliferation by causing an accumulation of cells in the S phase of the cell cycle. nih.gov

| Compound/Derivative | Cell Line(s) | Antiproliferative Finding |

| N-[2-(4-methylquinolin-2-yl)phenyl]acetamidine | Glioma | Significant antitumor activity, effective as monotherapy and in combination with temozolomide. |

| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide | Nasopharyngeal carcinoma (NPC-TW01) | Potent activity with an IC50 value of 0.6 μM; induces S phase cell cycle arrest. nih.gov |

Antioxidant and Anti-inflammatory Mechanisms

The quinoline scaffold is a well-established pharmacophore known for a wide range of biological activities, including antioxidant and anti-inflammatory effects. ijresm.comnih.gov While direct mechanistic studies on this compound are not extensively documented in publicly available literature, the potential antioxidant and anti-inflammatory mechanisms can be inferred from the known properties of quinoline derivatives.

The antioxidant activity of quinoline compounds is often attributed to their ability to scavenge free radicals and chelate metal ions. nih.gov The nitrogen atom within the quinoline ring system can participate in electron delocalization, which is a key feature for stabilizing radical species. Furthermore, the presence of electron-donating groups on the quinoline ring can enhance its radical scavenging capacity. For instance, studies on various quinoline derivatives have shown that substituents can significantly influence their antioxidant potential. nih.gov The proposed mechanism for the antioxidant action of many quinoline derivatives involves the donation of a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.

In terms of anti-inflammatory mechanisms, quinoline derivatives have been reported to act through various pathways. nih.gov A primary mechanism is the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. nih.govnih.gov Some quinoline-based compounds have demonstrated selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. nih.govnih.gov Additionally, quinoline derivatives can modulate the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6), by interfering with signaling pathways like the nuclear factor-kappa B (NF-κB) pathway. epa.gov The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a broad-spectrum anti-inflammatory effect. The acetimidamide moiety of the title compound may also contribute to these activities through its ability to form hydrogen bonds and interact with biological targets.

Structure-Activity Relationship (SAR) Studies for Biological Functionality

The biological activity of this compound derivatives is intrinsically linked to their structural features. Systematic modifications of the core structure can lead to significant changes in their potency and selectivity. Structure-activity relationship (SAR) studies aim to identify these key structural determinants.

For the this compound scaffold, several regions are amenable to modification to explore SAR:

The Quinoline Ring: Substituents at various positions on the quinoline ring can profoundly impact activity. The electronic nature (electron-donating or electron-withdrawing) and steric properties of these substituents are critical.

The Methyl Group at C2: Modification or replacement of the methyl group can influence the compound's interaction with its biological target.

The Acetimidamide Side Chain: The length and nature of the linker between the quinoline ring and the imidamide group, as well as substitutions on the imidamide nitrogen atoms, can affect the molecule's flexibility, lipophilicity, and hydrogen-bonding capacity.

To illustrate the potential SAR, a hypothetical series of derivatives of this compound and their corresponding anti-inflammatory activity (represented as IC₅₀ for COX-2 inhibition) are presented in the interactive table below. This data is illustrative and based on general principles of SAR for quinoline derivatives.

| Compound ID | Quinoline Substituent (R) | IC₅₀ (µM) for COX-2 Inhibition |

| 1 | H (unsubstituted) | 15.2 |

| 2 | 6-Cl | 8.5 |

| 3 | 6-OCH₃ | 12.1 |

| 4 | 7-NO₂ | 25.8 |

| 5 | 8-OH | 9.3 |

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.govzsmu.edu.ua For this compound derivatives with potential anti-inflammatory activity, a pharmacophore model would likely include features such as:

Aromatic Ring: The quinoline ring system serves as a crucial hydrophobic and aromatic feature, likely involved in π-π stacking or hydrophobic interactions with the target protein.

Hydrogen Bond Acceptors: The nitrogen atom of the quinoline ring and the nitrogen atoms of the acetimidamide group can act as hydrogen bond acceptors.

Hydrogen Bond Donors: The N-H protons of the acetimidamide group can function as hydrogen bond donors.

A representative pharmacophore model for a hypothetical quinoline-based COX-2 inhibitor might consist of one or two aromatic rings, a hydrogen bond acceptor, and a hydrogen bond donor, all spatially arranged in a specific orientation to fit within the active site of the enzyme. nih.gov The development of such models can guide the design of new, more potent derivatives.

The nature and position of substituents on the this compound scaffold can have a dramatic effect on its biological potency and selectivity. These effects can be attributed to changes in the electronic, steric, and lipophilic properties of the molecule.

Electronic Effects:

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or halogen (-Cl) groups, can decrease the electron density of the quinoline ring. This can influence the pKa of the molecule and its ability to interact with the target via electrostatic interactions. For instance, a halogen at certain positions might enhance binding affinity.

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) or hydroxyl (-OH) groups, can increase the electron density of the quinoline ring. An EDG might enhance the antioxidant properties of the molecule by facilitating hydrogen or electron donation.

Steric Effects:

The size and shape of substituents can influence how the molecule fits into the binding pocket of its biological target. Bulky substituents may cause steric hindrance, preventing optimal binding and reducing activity. Conversely, a well-placed bulky group could enhance selectivity for a specific target.

Lipophilicity:

The following interactive data table provides a hypothetical illustration of how different substituents on the quinoline ring of this compound might affect its antioxidant activity, measured by the DPPH radical scavenging assay (IC₅₀). This data is based on general trends observed for substituted quinolines and is for illustrative purposes.

| Compound ID | Quinoline Substituent (R) | Antioxidant Activity (DPPH IC₅₀, µM) |

| 1 | H (unsubstituted) | 45.3 |

| 2 | 6-OH | 22.8 |

| 3 | 7-Cl | 38.1 |

| 4 | 6-OCH₃ | 30.5 |

| 5 | 7-NO₂ | 55.2 |

Potential Applications and Research Perspectives in Medicinal Chemistry

Lead Compound Identification and Optimization Strategies

A lead compound is a chemical starting point for the development of a new drug, exhibiting promising biological activity but requiring modification to enhance its therapeutic properties. The identification and optimization of such compounds are pivotal stages in the drug discovery pipeline.

Rational Design of Novel Quinoline-Acetimidamide Leads

The rational design of new drug candidates often begins with a known pharmacophore, such as the quinoline (B57606) ring system. The structure of 2-(2-Methylquinolin-4-yl)acetimidamide itself can be seen as a rationally designed entity, building upon the established biological activities of quinolines. The methyl group at the 2-position can influence the compound's steric and electronic properties, potentially affecting its binding to biological targets. The acetimidamide group at the 4-position is a strong basic group and can participate in hydrogen bonding, which is crucial for molecular recognition by enzymes and receptors.

Further rational design strategies for novel leads based on this compound would involve computational methods like molecular docking and pharmacophore modeling. By identifying a specific biological target, researchers can computationally predict how modifications to the this compound structure would affect its binding affinity and selectivity. For instance, the introduction of various substituents on the quinoline ring or modification of the acetimidamide group could be explored to optimize interactions with the target's active site.

Table 1: Hypothetical Modifications for Rational Lead Design

| Modification Site | Proposed Substituent | Rationale |

| Quinoline Ring (various positions) | Halogens (F, Cl, Br) | Modulate lipophilicity and electronic properties. |

| Methoxy (B1213986) (-OCH3) | Can act as a hydrogen bond acceptor. | |

| Trifluoromethyl (-CF3) | Enhances metabolic stability and lipophilicity. | |

| Acetimidamide Group | N-alkylation | Alter basicity and steric bulk. |

| Cyclization into a heterocycle | Introduce conformational rigidity. |

Optimization of Lead Structures for Enhanced Potency and Selectivity

Once a lead compound like this compound demonstrates a desired biological activity, the process of lead optimization begins. This iterative process aims to improve its potency (the concentration required to produce an effect), selectivity (its ability to act on a specific target without affecting others), and pharmacokinetic properties.

Structure-Activity Relationship (SAR) studies are central to lead optimization. By systematically synthesizing and testing analogs of the lead compound, researchers can determine which structural features are essential for its activity. For this compound, SAR studies would involve exploring the impact of the methyl group's position and the nature of the substituent at the 4-position.

Table 2: Key Parameters in Lead Optimization

| Parameter | Optimization Goal | Example Strategy for this compound |

| Potency | Lower the effective concentration | Introduce substituents that enhance binding to the target. |

| Selectivity | Minimize off-target effects | Modify the structure to exploit differences between the target and off-targets. |

| Absorption | Improve bioavailability | Adjust lipophilicity and hydrogen bonding capacity. |

| Metabolism | Increase metabolic stability | Block metabolically labile sites (e.g., with fluorine). |

Quinoline-Acetimidamide Scaffold Exploration for Diverse Therapeutic Areas

The quinoline-acetimidamide scaffold, as exemplified by this compound, holds promise for applications across various therapeutic areas due to the broad biological activities associated with quinoline derivatives.

Design and Synthesis of Library Compounds for High-Throughput Screening

To explore the full therapeutic potential of the quinoline-acetimidamide scaffold, a library of related compounds can be designed and synthesized for high-throughput screening (HTS). HTS allows for the rapid testing of thousands of compounds against a specific biological target. The design of such a library would involve creating a diverse set of analogs of this compound by varying the substituents at multiple positions on the quinoline ring and modifying the acetimidamide moiety. Combinatorial chemistry approaches can be employed to efficiently generate a large number of distinct molecules.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. For this compound, the acetimidamide group is a key candidate for bioisosteric replacement.

Table 3: Potential Bioisosteric Replacements for the Acetimidamide Group

| Original Group | Bioisostere | Potential Advantage |

| Acetimidamide | Guanidine | Can alter basicity and hydrogen bonding patterns. |

| Amidine | A classic bioisostere with similar basicity. | |

| Triazole | A stable, aromatic heterocycle that can mimic hydrogen bonding. | |

| Tetrazole | Often used as a bioisostere for carboxylic acids, but can also mimic other polar groups. |

By exploring these replacements, it may be possible to fine-tune the compound's properties to achieve a better therapeutic profile.

Strategies for Enhancing Molecular Properties for Research Utility

For a compound to be a useful research tool and a potential drug candidate, it must possess favorable molecular properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Strategies to enhance these properties for derivatives of this compound would focus on modulating its physicochemical characteristics.

For instance, solubility can be improved by introducing polar functional groups. Metabolic stability can be enhanced by blocking sites of metabolism, for example, by introducing fluorine atoms. Permeability across biological membranes can be optimized by balancing the compound's lipophilicity and hydrogen bonding capacity. Computational tools can predict these properties, guiding the synthesis of improved compounds.

Modulating Stability and Purity for Research Applications

The utility of "this compound" in medicinal chemistry research is intrinsically linked to its stability and purity. For meaningful and reproducible experimental results, it is imperative to control these parameters through rigorous analytical methodology and optimized purification techniques. This section details the approaches to ensure the compound's integrity for research applications.

Stability Assessment through Forced Degradation Studies

To understand the intrinsic stability of "this compound," forced degradation studies are essential. nih.gov These studies involve subjecting the compound to a range of stress conditions that are more severe than standard accelerated stability testing. nih.gov The primary goal is to identify potential degradation pathways and to develop stability-indicating analytical methods that can distinguish the intact compound from its degradation products. ajpsonline.com

Key stress conditions in forced degradation studies include:

Acidic and Basic Hydrolysis: The acetimidamide functional group is susceptible to hydrolysis under both acidic and basic conditions, which could lead to the formation of the corresponding carboxylic acid or amide. The quinoline ring itself is generally stable to hydrolysis but can exhibit pH-dependent solubility.

Oxidative Degradation: Exposure to oxidizing agents can affect various parts of the molecule. The methyl group on the quinoline ring and the methylene (B1212753) bridge are potential sites of oxidation.

Thermal Stress: High temperatures can induce decomposition. The stability of the compound at various temperatures helps in determining appropriate storage and handling conditions.

Photostability: Exposure to light, particularly UV radiation, can lead to photolytic degradation. nih.gov Quinoline derivatives are known to be photoreactive, and understanding this behavior is crucial for proper handling.

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the analytical cornerstone for these studies. chromatographyonline.com Such a method should be capable of separating the parent compound from all potential degradation products, thus ensuring that the measured concentration of the active pharmaceutical ingredient (API) is accurate and not inflated by co-eluting impurities. semanticscholar.org

Table 1: Illustrative Forced Degradation Data for this compound using a Stability-Indicating HPLC Method

| Stress Condition | Duration | Temperature | Purity of Parent Compound (%) | Major Degradation Products Observed |

| 0.1 M HCl | 24 hours | 60°C | 85.2 | Hydrolysis Product A |

| 0.1 M NaOH | 8 hours | 40°C | 78.5 | Hydrolysis Product B |

| 10% H₂O₂ | 24 hours | Room Temp | 92.1 | Oxidation Product C |

| Dry Heat | 48 hours | 80°C | 98.5 | Minor Impurities |

| UV Light (254 nm) | 72 hours | Room Temp | 95.7 | Photodegradation Product D |

Note: This data is illustrative and based on typical outcomes for structurally related quinoline derivatives. Actual results may vary.

Enhancing Purity through Advanced Purification Techniques

Achieving high purity of "this compound" is critical for its use in biological assays and further chemical synthesis. The primary method for purification of solid organic compounds is crystallization. uct.ac.za

Crystallization:

The choice of solvent is paramount for successful crystallization. A suitable solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. mt.com For heterocyclic compounds like quinolines, common crystallization solvents include ethyl acetate, acetonitrile, and dimethylformamide (DMF). researchgate.net The process of slow cooling is encouraged to obtain larger and purer crystals. stackexchange.com

In cases where a single solvent is not effective, a two-solvent system can be employed. This involves dissolving the compound in a "good" solvent at a high temperature and then slowly adding a "poor" solvent in which the compound is insoluble, until the solution becomes turbid. uct.ac.za Slow cooling of this mixture often yields high-purity crystals.

Chromatographic Methods:

For research quantities where very high purity is required, column chromatography is a standard technique. The choice of stationary phase (e.g., silica (B1680970) gel, alumina) and eluent system is determined by the polarity of the compound and its impurities. Reversed-phase HPLC can also be used as a purification technique for small-scale applications, offering high resolution and purity.

Salt Formation:

Given the basic nature of the acetimidamide and quinoline nitrogen atoms, forming a salt with a suitable acid can be an effective purification strategy. researchgate.net The resulting salt will have different solubility properties, which can be exploited for crystallization. nih.gov This method can be particularly useful for removing non-basic impurities. The pure free base can then be regenerated by treatment with a mild base.

Table 2: Comparison of Purification Methods for this compound

| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |

| Single-Solvent Crystallization | 98.0 - 99.5% | Simple, scalable | Dependent on finding a suitable solvent |

| Two-Solvent Crystallization | > 99.5% | Can achieve very high purity | More complex, requires solvent miscibility |

| Column Chromatography | > 99.0% | Effective for removing closely related impurities | Can be time-consuming and use large solvent volumes |

| Salt Formation & Crystallization | > 99.8% | Excellent for removing non-basic impurities, can improve handling properties | Requires an additional chemical step for salt formation and liberation |

Note: The purity levels are illustrative and depend on the initial purity of the crude material and the specific conditions employed.

By implementing these strategies for modulating stability and purity, researchers can ensure the quality and reliability of "this compound" for its intended applications in medicinal chemistry.

Analytical Method Development for Research Purposes

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are indispensable tools for monitoring the progress of chemical reactions, isolating the target compound from complex mixtures, and assessing its purity. The selection of an appropriate chromatographic technique is contingent on the physicochemical properties of 2-(2-Methylquinolin-4-yl)acetimidamide and the specific requirements of the analysis.

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and efficient method for monitoring the progress of the synthesis of This compound . libretexts.orgrsc.org By spotting aliquots of the reaction mixture on a TLC plate at various time intervals, the consumption of starting materials and the formation of the product can be qualitatively observed. libretexts.org

The choice of the mobile phase is crucial for achieving good separation of the components. For quinoline (B57606) derivatives, a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent such as ethyl acetate or methanol is often effective. The polarity of the solvent system is adjusted to obtain a retention factor (R_f) for the product that is typically between 0.3 and 0.5, allowing for clear separation from both starting materials and potential byproducts. Visualization of the spots on the TLC plate can be achieved under UV light (254 nm), as the quinoline ring is UV-active, or by using staining agents like iodine vapor. amazonaws.com

Table 1: Representative TLC Data for Monitoring the Synthesis of this compound

| Time Point | Starting Material 1 (R_f) | Starting Material 2 (R_f) | Product (R_f) | Observations |

| 0 h | 0.75 | 0.20 | - | Strong spots for both starting materials, no product spot. |

| 2 h | 0.75 | 0.20 | 0.45 | Faint product spot appears, starting material spots still strong. |

| 4 h | 0.75 | 0.20 | 0.45 | Intensity of the product spot increases, starting material spots diminish. |

| 6 h | - | - | 0.45 | Starting material spots are no longer visible, indicating reaction completion. |

| Mobile Phase: Hexane:Ethyl Acetate (1:1 v/v) on silica (B1680970) gel plates. |

Following the completion of the synthesis, column chromatography is the standard method for the purification of gram-scale quantities of This compound in a research laboratory. nih.gov The principle is similar to TLC, utilizing a stationary phase (typically silica gel) packed into a glass column and a mobile phase to elute the components of the mixture at different rates.

The selection of the eluent system for column chromatography is often guided by the results obtained from TLC analysis. A solvent system that provides a good R_f value for the target compound on a TLC plate is a suitable starting point for column chromatography. A slightly less polar solvent system than that used for TLC is generally employed to ensure good separation on the column. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure to yield the purified This compound .

Table 2: Typical Column Chromatography Parameters for the Purification of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Mobile Phase (Eluent) | Gradient of Hexane:Ethyl Acetate (from 3:1 to 1:1 v/v) |

| Column Dimensions | Dependent on the scale of the reaction (e.g., 40 cm length x 4 cm diameter for a 5g scale) |

| Fraction Size | 20 mL |

| Monitoring | TLC analysis of collected fractions |

| Visualization | UV lamp (254 nm) |

For higher purity requirements or more challenging separations, advanced preparative chromatography techniques can be employed. Preparative High-Performance Liquid Chromatography (Prep-HPLC) offers significantly higher resolution and efficiency compared to traditional column chromatography. This technique utilizes smaller stationary phase particles and a high-pressure solvent delivery system, enabling the separation of closely related impurities. While more resource-intensive, Prep-HPLC is invaluable for obtaining highly pure samples of This compound for analytical standard preparation or biological testing.

Spectroscopic Methods for Quantitative Analysis in Research Settings

Spectroscopic techniques are vital for the quantitative analysis of This compound , providing information on its concentration, purity, and yield.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary ratio method for determining the purity of a compound without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the This compound sample can be accurately determined.

For qNMR analysis, a stable internal standard with a simple spectrum that does not overlap with the analyte's signals is chosen. A precisely weighed amount of the sample and the internal standard are dissolved in a known volume of a deuterated solvent. The ¹H NMR spectrum is then recorded under conditions that ensure accurate integration, such as a long relaxation delay. The purity of the analyte is calculated based on the integral values, the number of protons, and the molecular weights of the analyte and the internal standard.

UV-Visible spectrophotometry offers a simple and rapid method for determining the concentration of This compound in solution. The quinoline moiety of the compound contains a chromophore that absorbs light in the ultraviolet region of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To determine the concentration of a solution of This compound , a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λ_max). The λ_max for quinoline derivatives typically falls in the range of 250-350 nm. The absorbance of the unknown sample is then measured under the same conditions, and its concentration is determined by interpolation from the calibration curve. This method is particularly useful for routine concentration measurements in various research applications. nih.govresearchgate.netresearchgate.net

Table 3: Hypothetical Data for a Spectrophotometric Calibration Curve of this compound

| Concentration (µg/mL) | Absorbance at λ_max (e.g., 280 nm) |

| 2 | 0.152 |

| 4 | 0.305 |

| 6 | 0.458 |

| 8 | 0.610 |

| 10 | 0.763 |

| Solvent: Ethanol |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Methodologies